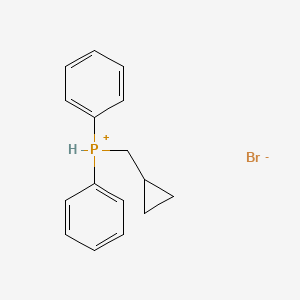![molecular formula C15H20N2O3 B14301686 Hexyl [3-(isocyanatomethyl)phenyl]carbamate CAS No. 115658-97-4](/img/structure/B14301686.png)
Hexyl [3-(isocyanatomethyl)phenyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl [3-(isocyanatomethyl)phenyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is characterized by the presence of a hexyl group, an isocyanatomethyl group, and a phenyl ring, making it a versatile molecule in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
Hexyl [3-(isocyanatomethyl)phenyl]carbamate can be synthesized through several methods. One common approach involves the reaction of hexyl alcohol with 3-(isocyanatomethyl)phenyl isocyanate under controlled conditions. The reaction typically requires a catalyst such as dibutyltin dilaurate to facilitate the formation of the carbamate linkage .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
化学反応の分析
Types of Reactions
Hexyl [3-(isocyanatomethyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted carbamates, amines, and phenyl derivatives. These products have diverse applications in chemical synthesis and industrial processes .
科学的研究の応用
Hexyl [3-(isocyanatomethyl)phenyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex carbamate structures.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用機序
The mechanism of action of hexyl [3-(isocyanatomethyl)phenyl]carbamate involves its interaction with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reaction forms urethane linkages, which are crucial in the synthesis of polyurethanes and other polymers . The molecular targets and pathways involved include the formation of stable carbamate bonds, which contribute to the compound’s reactivity and versatility .
類似化合物との比較
Similar Compounds
- Methyl [3-(isocyanatomethyl)phenyl]carbamate
- Ethyl [3-(isocyanatomethyl)phenyl]carbamate
- Butyl [3-(isocyanatomethyl)phenyl]carbamate
Uniqueness
Hexyl [3-(isocyanatomethyl)phenyl]carbamate is unique due to its longer hexyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs.
特性
CAS番号 |
115658-97-4 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33 g/mol |
IUPAC名 |
hexyl N-[3-(isocyanatomethyl)phenyl]carbamate |
InChI |
InChI=1S/C15H20N2O3/c1-2-3-4-5-9-20-15(19)17-14-8-6-7-13(10-14)11-16-12-18/h6-8,10H,2-5,9,11H2,1H3,(H,17,19) |
InChIキー |
XDUQVUJJYMLATO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)NC1=CC=CC(=C1)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


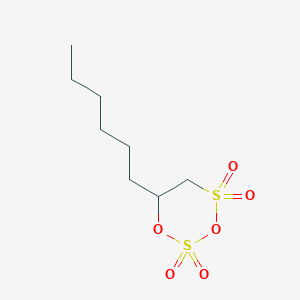
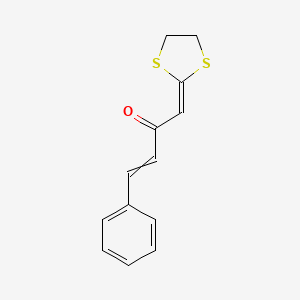
![4-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenol](/img/structure/B14301614.png)
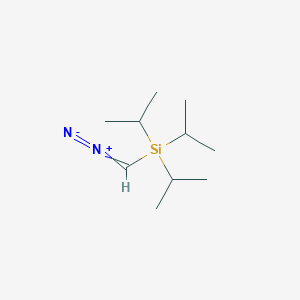
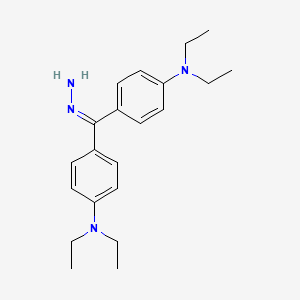
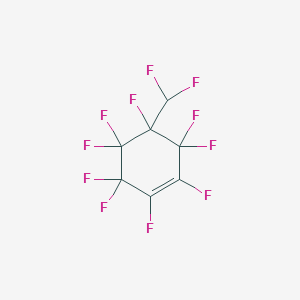
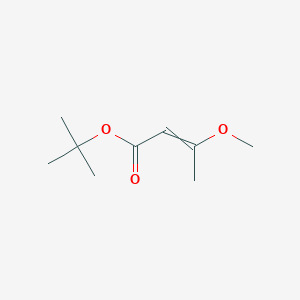
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
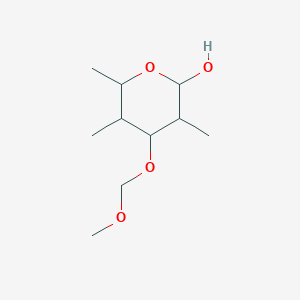
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
![1-[(Benzylcarbamoyl)oxy]ethyl acetate](/img/structure/B14301657.png)
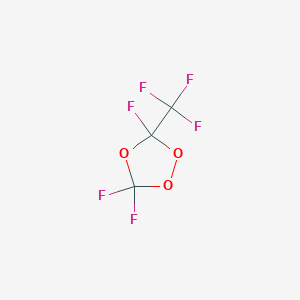
![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
